molecular formula C20H20N4OS B4865101 N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide

N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide

Cat. No.: B4865101
M. Wt: 364.5 g/mol
InChI Key: YOSZEMLMRFFSTK-FYJGNVAPSA-N
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Description

N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a phenylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-phenyl-2-(phenylsulfanyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide is unique due to its combination of a pyrazole ring and a phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-15-17(14-22-24(15)2)13-21-23-20(25)19(16-9-5-3-6-10-16)26-18-11-7-4-8-12-18/h3-14,19H,1-2H3,(H,23,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSZEMLMRFFSTK-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=NNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=N/NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide
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N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide
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N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide
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N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide
Reactant of Route 6
N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide

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